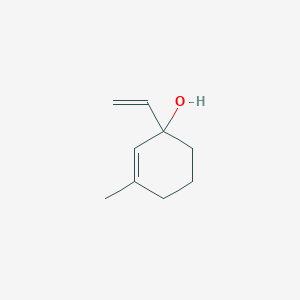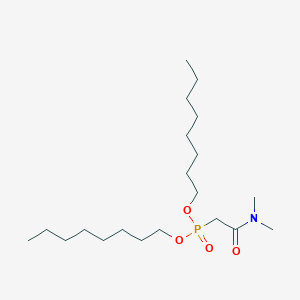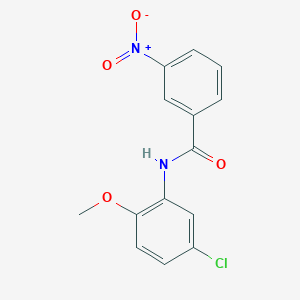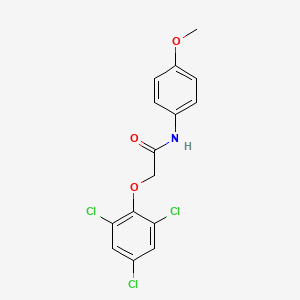
Allyl N-(2,4,5-trichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H8Cl3NO2 and a molecular weight of 280.54 g/mol This compound is known for its unique structure, which includes an allyl group and a trichlorophenyl group attached to a carbamate moiety
Vorbereitungsmethoden
The synthesis of Allyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of allyl isocyanate with 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
The use of protecting groups and purification techniques, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Allyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in the trichlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atoms in the trichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Allyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes or biological pathways.
Wirkmechanismus
The mechanism of action of Allyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Allyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other carbamate compounds, such as:
Methyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a methyl group instead of an allyl group.
Ethyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with an ethyl group instead of an allyl group.
Propyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a propyl group instead of an allyl group.
The uniqueness of this compound lies in its allyl group, which can undergo specific chemical reactions that are not possible with other alkyl groups. This makes it a valuable compound for certain synthetic and research applications .
Eigenschaften
Molekularformel |
C10H8Cl3NO2 |
|---|---|
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
prop-2-enyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H8Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h2,4-5H,1,3H2,(H,14,15) |
InChI-Schlüssel |
CKJKVAPPGKWREP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


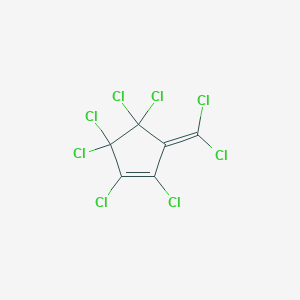
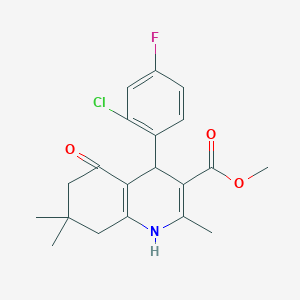



![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
